Ethyl 2-(1,3-dioxan-2-YL)benzoylformate
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Overview
Description
Ethyl 2-(1,3-dioxan-2-yl)benzoylformate is an organic compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol It is characterized by the presence of a 1,3-dioxane ring attached to a benzoylformate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,3-dioxan-2-yl)benzoylformate can be synthesized through the reaction of diethyl oxalate with 1,3-dioxane-2-(2-bromophenyl) . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-dioxan-2-yl)benzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoylformate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,3-dioxan-2-yl)benzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-dioxan-2-yl)benzoylformate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The 1,3-dioxane ring and benzoylformate moiety play crucial roles in determining the reactivity and specificity of the compound in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(1,3-dioxan-2-yl)benzoylformate can be compared with similar compounds such as:
Ethyl 2-methylbenzoylformate: Differing by the presence of a methyl group instead of the 1,3-dioxane ring.
Benzaldehyde, 2-(1,3-dioxan-2-yl): Lacking the ester functionality present in this compound.
Uniqueness
The presence of the 1,3-dioxane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-6-3-4-7-11(10)14-18-8-5-9-19-14/h3-4,6-7,14H,2,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYFOEILOJORME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450997 |
Source
|
Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208196-15-0 |
Source
|
Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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